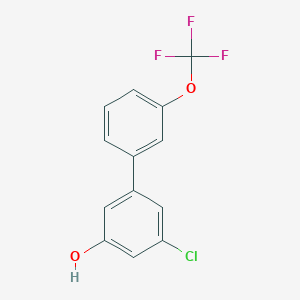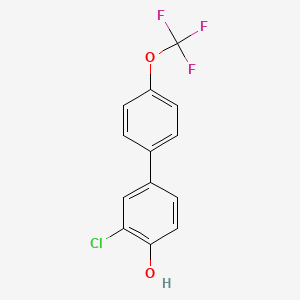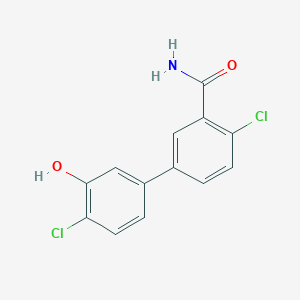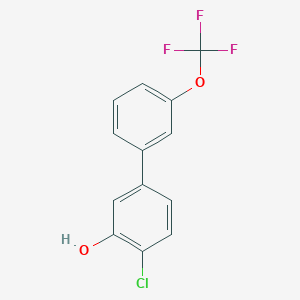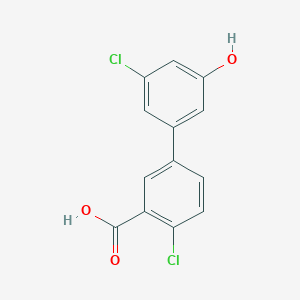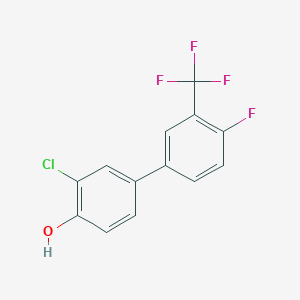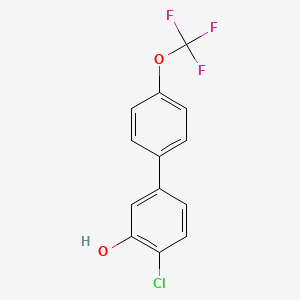
2-Chloro-5-(4-trifluoromethoxyphenyl)phenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-(4-trifluoromethoxyphenyl)phenol, or CTP, is an organic compound that is widely used in laboratory experiments due to its unique properties. CTP has a wide range of potential applications in scientific research, from biochemical and physiological effects to its use in drug synthesis.
作用机制
The mechanism of action of CTP is not fully understood, but it is believed to involve the formation of a complex between the CTP molecule and the target molecule. This complex then undergoes a series of reactions, resulting in the formation of a new product. This reaction is known as a "Michael addition" reaction.
Biochemical and Physiological Effects
CTP has been shown to have a wide range of biochemical and physiological effects. It has been shown to be an effective inhibitor of enzymes involved in the metabolism of drugs, and it has also been shown to have anti-inflammatory and anti-fungal properties. In addition, CTP has been shown to have an effect on the production of hormones, and it has been shown to be an effective inhibitor of the formation of free radicals.
实验室实验的优点和局限性
CTP has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to obtain reagent, and it is stable and non-toxic. However, it is also important to note that CTP is a highly reactive compound, and it should be handled with care. In addition, CTP is not soluble in water, and it is not compatible with some solvents.
未来方向
There are a number of potential future directions for research on CTP. One potential direction is to further explore the biochemical and physiological effects of CTP, as well as its potential applications in drug synthesis. Another potential direction is to explore the use of CTP in the synthesis of metal complexes, as well as its potential applications in the extraction of biomolecules. Finally, further research could be conducted on the mechanism of action of CTP, as well as its potential use as a reagent for the detection of proteins.
合成方法
CTP can be synthesized through a two-step reaction. In the first step, 4-trifluoromethoxyphenol is reacted with sodium hydroxide to form 4-trifluoromethoxyphenoxide. In the second step, this intermediate is reacted with chloroacetic acid to form CTP. This method is simple and cost-effective, and it is the most common method used to synthesize CTP.
科学研究应用
CTP has a wide range of potential applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of pharmaceuticals, and as a stabilizing agent in the production of polymers. It has also been used as a ligand in the synthesis of metal complexes, as a solvent for the extraction of biomolecules, and as a reagent for the detection of proteins.
属性
IUPAC Name |
2-chloro-5-[4-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3O2/c14-11-6-3-9(7-12(11)18)8-1-4-10(5-2-8)19-13(15,16)17/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDFNKSKXXHAAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686153 |
Source


|
| Record name | 4-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol | |
CAS RN |
1261723-86-7 |
Source


|
| Record name | 4-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Chloro-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382006.png)
![2-Chloro-4-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6382014.png)
